CTS-1027

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

CTS-1027, also known as Ro 1130830, is a selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-13. It exhibits an impressive inhibitory potency with IC50 values of 0.4 nM for MMP-2 and 0.6 nM for MMP-13, indicating its effectiveness in modulating the activity of these zinc-dependent endopeptidases . MMPs play crucial roles in the degradation of extracellular matrix components and are involved in various physiological processes, including cell migration, differentiation, and apoptosis .

The mechanism of action of RS1 is not fully understood. However, due to its structure containing functional groups that can participate in hydrogen bonding, it is possible that RS1 interacts with proteins and disrupts protein-protein interactions []. Further research is needed to elucidate its specific mechanism.

CTS-1027 has potential applications in various therapeutic areas due to its ability to inhibit matrix metalloproteinases. Its primary application is in treating conditions associated with excessive MMP activity, such as liver fibrosis, cancer metastasis, and inflammatory diseases. The compound is being explored for its role in mitigating liver injuries and fibrosis during cholestatic conditions . Furthermore, its selective inhibition profile makes it a candidate for use in drug development targeting specific MMP-related pathologies.

Interaction studies have shown that CTS-1027 selectively inhibits MMPs without significantly affecting other proteases such as caspases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy . Additionally, studies have indicated that CTS-1027 can modulate cellular responses related to inflammation and tissue remodeling by inhibiting MMP-mediated pathways .

Several compounds exhibit similar mechanisms of action as CTS-1027, primarily targeting matrix metalloproteinases. Below is a comparison highlighting their uniqueness:

| Compound Name | Target MMPs | IC50 Values (nM) | Unique Features |

|---|---|---|---|

| CTS-1027 | MMP-2, MMP-13 | 0.4 (MMP-2), 0.6 (MMP-13) | Highly selective for specific MMPs |

| Prinomastat | MMPs | ~10 | Broad-spectrum inhibitor; less selective |

| Tanomastat | MMPs | ~20 | Also targets other proteases |

| Batimastat | MMPs | ~5 | Known for anti-cancer properties |

| Doxycycline | MMPs | ~50 | Antibiotic with additional anti-MMP effects |

CTS-1027 stands out due to its high selectivity for specific matrix metalloproteinases compared to other inhibitors that may affect a broader range of proteolytic enzymes or lack potency against particular targets .

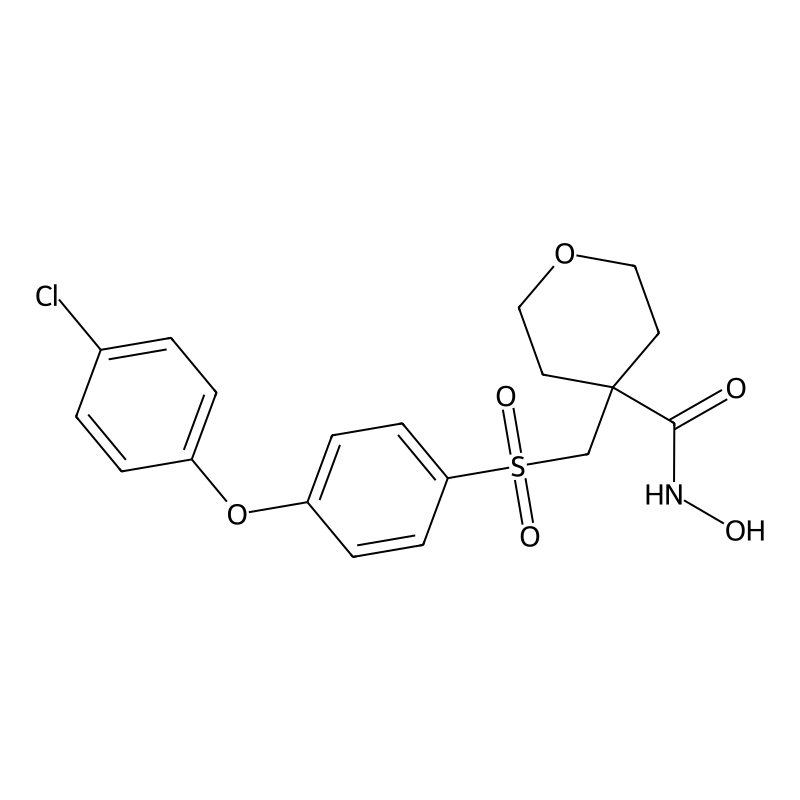

CTS-1027, also known as RS-130830 or Ro-1130830, is an organic compound with the molecular formula C₁₉H₂₀ClNO₆S [1] [2] [3]. The compound has a molecular weight of 425.88 g/mol [1] [3] [4]. The Chemical Abstracts Service (CAS) number for CTS-1027 is 193022-04-7 [1] [2] [3].

The International Union of Pure and Applied Chemistry (IUPAC) name for CTS-1027 is 4-{[4-(4-chlorophenoxy)benzenesulfonyl]methyl}-N-hydroxyoxane-4-carboxamide [2] [5]. An alternative chemical name is 2H-Pyran-4-carboxamide, 4-[[[4-(4-chlorophenoxy)phenyl]sulfonyl]methyl]tetrahydro-N-hydroxy- [2] [6].

The compound's structure features a tetrahydropyran ring system with a hydroxamic acid functional group and a sulfonamide linkage connecting to a chlorophenoxy-substituted benzene ring [2] [5]. The International Chemical Identifier (InChI) for CTS-1027 is InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22) [2] [5].

The Simplified Molecular Input Line Entry System (SMILES) notation for CTS-1027 is ONC(=O)C1(CS(=O)(=O)C2=CC=C(OC3=CC=C(Cl)C=C3)C=C2)CCOCC1 [2] [3] [5].

Physicochemical Properties

CTS-1027 presents as a white solid at room temperature with a purity of 98.45% when obtained for research purposes [3] [4]. The compound exhibits specific physicochemical characteristics that influence its biological activity and pharmaceutical properties.

Molecular Properties Table

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 425.88 g/mol | [1] [3] [4] |

| Physical Form | White solid | [3] [4] |

| Polar Surface Area | 101.93 Ų | [2] |

| Hydrogen Bond Acceptors | 5-6 | [2] [7] |

| Hydrogen Bond Donors | 2 | [2] [7] |

| Rotatable Bonds | 6 | [2] [7] |

| Ring Count | 3 | [7] |

| Aromatic Ring Count | 2 | [7] |

| Calculated LogP | 2.25-2.41 | [2] |

| Water Solubility | 0.0115 mg/mL | [2] |

The compound demonstrates limited water solubility at 0.0115 mg/mL, but shows good solubility in dimethyl sulfoxide (DMSO) at concentrations greater than or equal to 100 mg/mL (234.81 mM) [3] [8]. The polar surface area of 101.93 Ų indicates moderate polarity, which is consistent with its predicted membrane permeability characteristics [2].

CTS-1027 exhibits a calculated partition coefficient (LogP) ranging from 2.25 to 2.41, suggesting moderate lipophilicity [2]. The compound possesses 5-6 hydrogen bond acceptors and 2 hydrogen bond donors, contributing to its intermolecular interaction profile [2] [7]. With 6 rotatable bonds, the molecule exhibits considerable conformational flexibility [2] [7].

The compound demonstrates compliance with pharmaceutical development guidelines, showing positive results for Lipinski's Rule of Five and Ghose Filter criteria [2]. However, it does not satisfy Veber's Rule, primarily due to its polar surface area exceeding the preferred threshold [2].

Synthesis and Preparation Methods

CTS-1027 belongs to a class of aryl hydroxamate sulfonamides that were developed as selective matrix metalloproteinase inhibitors. The compound was first described in the scientific literature by Barta and colleagues in 2001 as part of a series of novel, MMP-1 sparing aryl hydroxamate sulfonamides with activity against MMP-2 and MMP-13 [12] [13] [14].

The synthesis of CTS-1027 represents a significant advancement in the development of selective MMP inhibitors with improved oral bioavailability. The compound was designed specifically to avoid inhibition of MMP-1, as inhibition of this metalloproteinase was associated with musculoskeletal side effects in earlier MMP inhibitor development programs [7].

The synthetic approach for CTS-1027 and related aryl backbone MMP inhibitors involved structure-activity relationship (SAR) exploration and pharmacokinetic optimization in rat models [12] [13]. The development focused on creating compounds with selectivity against MMP-2 and MMP-13 while maintaining oral activity [12] [13].

The synthesis methodology employed for CTS-1027 utilizes an aryl backbone architecture combined with a hydroxamic acid zinc-binding group. This design strategy differs from earlier peptidomimetic MMP inhibitors by incorporating a rigid aryl scaffold that provides selectivity through geometric constraints rather than extensive peptide-like structures [15].

The preparation of CTS-1027 involves the construction of a tetrahydropyran ring system bearing a hydroxamic acid functionality, connected via a sulfonamide linkage to a chlorophenoxy-substituted benzene ring system. The synthetic route incorporates multiple steps including ring formation, functional group transformations, and coupling reactions to assemble the complete molecular framework.

The compound's synthesis represents an example of rational drug design applied to MMP inhibitor development, where structural modifications were guided by crystallographic understanding of MMP active sites and selectivity requirements. The resulting molecule demonstrates improved pharmacological properties compared to earlier generation MMP inhibitors, including enhanced oral bioavailability and reduced side effect profile [7] [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 Sep;32(7):517-48. doi: 10.1358/mf.2010.32.7.1549223. PubMed PMID: 21069103.

3: Kahraman A, Bronk SF, Cazanave S, Werneburg NW, Mott JL, Contreras PC, Gores GJ. Matrix metalloproteinase inhibitor, CTS-1027, attenuates liver injury and fibrosis in the bile duct-ligated mouse. Hepatol Res. 2009 Aug;39(8):805-13. doi: 10.1111/j.1872-034X.2009.00541.x. Epub 2009 Jul 13. PubMed PMID: 19624765; PubMed Central PMCID: PMC2908315.